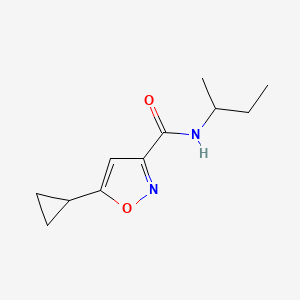

n-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide

Description

Significance of Isoxazole (B147169) Core in Chemical Biology Research

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique combination of electronic and steric properties that are advantageous in the design of biologically active molecules. The isoxazole core is present in several approved drugs and numerous investigational compounds, highlighting its importance in pharmaceutical sciences. vulcanchem.comnih.gov

The significance of the isoxazole core in chemical biology research stems from several key attributes:

Versatile Biological Activity: Isoxazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govnih.gov This broad range of bioactivity makes the isoxazole scaffold a valuable template for developing new therapeutic agents.

Structural Rigidity: The aromatic nature of the isoxazole ring provides a degree of conformational rigidity to molecules. This can be beneficial for achieving selective binding to biological targets such as enzymes and receptors.

Metabolic Stability: The isoxazole ring can enhance the metabolic stability of a compound, a crucial property in drug development that influences the compound's duration of action in the body.

Synthetic Accessibility: Advances in synthetic organic chemistry have made the construction and functionalization of the isoxazole ring highly feasible, allowing for the creation of diverse chemical libraries for screening.

Overview of N-Substituted Carboxamide Derivatives in Academic Studies

The carboxamide functional group is one of the most common linkages found in biologically active compounds and pharmaceuticals. N-substituted carboxamides, where the amide nitrogen is bonded to a substituent group, are a cornerstone of medicinal chemistry. The nature of the N-substituent can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.

Academic studies have extensively explored N-substituted carboxamide derivatives for various applications:

Modulation of Pharmacokinetics: The N-substituent can be modified to fine-tune properties such as solubility, lipophilicity, and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Target Binding and Selectivity: The size, shape, and electronic properties of the N-substituent can be crucial for achieving high-affinity and selective binding to a specific biological target. This is a key principle in rational drug design.

Diverse Biological Activities: N-substituted carboxamides are integral to compounds with a vast array of biological functions, including enzyme inhibition and receptor modulation. For instance, they are found in various classes of drugs, such as analgesics, anticonvulsants, and anticancer agents.

Research Rationale for Investigating N-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide

While specific research findings on this compound are not extensively documented in publicly available literature, a clear research rationale for its investigation can be inferred from its structural components. The molecule combines the biologically active 5-cyclopropylisoxazole-3-carboxamide core with a sec-butyl group on the amide nitrogen.

The primary rationale for investigating this specific compound would likely be to explore the structure-activity relationship (SAR) of isoxazole-3-carboxamide (B1603040) derivatives. The key structural features and their potential contributions to biological activity are:

5-Cyclopropyl Group: The presence of a cyclopropyl (B3062369) ring at the 5-position of the isoxazole is significant. Cyclopropyl groups are known to introduce conformational constraint and can enhance metabolic stability and binding affinity. In other molecular scaffolds, the introduction of a cyclopropyl moiety has led to improved potency and selectivity.

N-(Sec-butyl) Group: The sec-butyl group is a relatively small, non-polar alkyl substituent. Its specific size and branching could be hypothesized to provide an optimal fit for a particular binding pocket in a biological target. The investigation of such an N-alkyl substituent would be a logical step in a systematic exploration of how different alkyl groups at this position influence the compound's biological profile.

Therefore, the investigation of this compound would be a targeted effort to understand how the combination of these specific substituents on the isoxazole-3-carboxamide scaffold impacts its potential as a bioactive agent.

Research Findings on Structurally Related Compounds

As there is limited direct data on this compound, the following table presents findings for structurally related isoxazole carboxamide derivatives to illustrate the type of research conducted in this area.

| Compound Name | Research Focus | Key Findings |

| N,5-dicyclopropylisoxazole-3-carboxamide | Chemical Synthesis and Characterization | Belongs to the isoxazole class of heterocyclic compounds. Specific biological activity data is limited, but isoxazole derivatives are explored for anticancer, antiviral, and anti-inflammatory properties. |

| Phenyl-isoxazole-Carboxamide Derivatives | Anticancer Properties | A series of these derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against various cancer cell lines. |

| Isoxazole-carboxamide Derivatives | COX Inhibition and Antimicrobial Activity | Evaluated for their potential as COX-1 and COX-2 inhibitors, as well as their antibacterial and antifungal activities. |

This table presents data on structurally related compounds to provide context for the potential research avenues for this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-7(2)12-11(14)9-6-10(15-13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDUMIBAOOVVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NOC(=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Sec Butyl 5 Cyclopropylisoxazole 3 Carboxamide

Retrosynthetic Analysis of the N-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. The structure of this compound can be deconstructed through two primary disconnections.

The most evident disconnection is at the amide bond (C-N bond). This bond is reliably formed in the forward sense via an amidation reaction. This step simplifies the target molecule into two key synthons: 5-cyclopropylisoxazole-3-carboxylic acid (or a reactive derivative like an acyl chloride or ester) and sec-butylamine (B1681703). Both of these precursors are readily available.

The second disconnection focuses on the isoxazole (B147169) ring itself. The isoxazole core can be disconnected via a [3+2] cycloaddition pathway, a common and powerful method for constructing five-membered heterocycles. researchgate.net This retrosynthetic step breaks the isoxazole into a nitrile oxide synthon and a cyclopropyl-substituted alkyne or alkene dipolarophile. This approach allows for the assembly of the core heterocyclic structure from acyclic starting materials.

Key Synthetic Routes to the Isoxazole-3-carboxamide (B1603040) Core

The formation of the 5-cyclopropylisoxazole-3-carboxylic acid core is the cornerstone of the synthesis. Several methods exist for constructing the isoxazole ring, with 1,3-dipolar cycloadditions being the most prominent.

The Huisgen 1,3-dipolar cycloaddition is a highly effective reaction for forming five-membered heterocyclic rings. organic-chemistry.org In this concerted, pericyclic reaction, a 1,3-dipole reacts with a dipolarophile to form the ring system. wikipedia.org For the synthesis of the 5-cyclopropylisoxazole (B1311817) core, this typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a cyclopropyl-containing alkyne (the dipolarophile).

One common route involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with a suitable alkyne. For instance, an α-chloro oxime can be treated with a base to generate the nitrile oxide, which is immediately trapped by the dipolarophile. This method is a major route for the synthesis of the isoxazole ring. researchgate.net The reaction is generally stereospecific and offers a high degree of control over the regiochemistry, which is crucial for obtaining the desired 3,5-disubstituted isoxazole isomer.

While 1,3-dipolar cycloaddition is a primary method, other cyclization strategies can also be employed to form the isoxazole ring. One alternative involves the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. For the synthesis of the target core, a precursor such as a β-keto ester or β-diketone bearing a cyclopropyl (B3062369) group would be required. The reaction proceeds by initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. This method provides a reliable alternative, particularly when the precursors for cycloaddition are not readily accessible.

Amidation Reactions for N-(Sec-butyl) Moiety Incorporation

The final key transformation is the formation of the amide bond between the 5-cyclopropylisoxazole-3-carboxylic acid core and sec-butylamine. The choice of coupling reagent and reaction conditions is critical, especially given the potential for steric hindrance from the secondary amine.

Amide bond formation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. bohrium.com A wide array of coupling reagents is available, each with its own advantages.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. They activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. To suppress side reactions and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.net

Phosphonium and Uronium/Aminium Salts : For more challenging couplings, such as those involving sterically hindered amines, stronger activating agents are preferred. iris-biotech.desigmaaldrich.com Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. sigmaaldrich.comresearchgate.net These reagents form highly reactive activated esters in situ, which react readily even with less nucleophilic or bulky amines. sigmaaldrich.com

Acyl Halides : An alternative to coupling reagents is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. For sterically hindered substrates, conversion to an acyl fluoride (B91410) has also been shown to be an effective strategy. rsc.org

The specific conditions for the amidation reaction depend on the chosen coupling strategy. Generally, these reactions are carried out in anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize any acidic byproducts.

The synthesis of structurally similar isoxazole-3-carboxamides has been reported in the literature, providing insight into expected conditions and yields. nih.gov For example, the coupling of various isoxazole-3-carboxylic acids with different amines using standard reagents like HATU often proceeds with good to excellent yields.

| Coupling Reagent | Typical Additive | Common Solvent | Base | General Yield Range | Notes |

|---|---|---|---|---|---|

| EDC | HOBt | DCM, DMF | DIPEA, TEA | 60-85% | Standard conditions, effective for less hindered amines. |

| HATU | None | DMF | DIPEA | 75-95% | Highly effective for sterically hindered amines. rsc.org |

| PyBOP | None | DMF, DCM | DIPEA | 70-90% | Another powerful reagent for difficult couplings. sigmaaldrich.com |

| SOCl₂ (via acyl chloride) | None | DCM, THF | Pyridine, TEA | 65-88% | Two-step process; requires careful handling of the acyl chloride intermediate. |

Stereochemical Considerations in this compound Synthesis

The molecular structure of this compound contains a single chiral center located at the second carbon of the sec-butyl group. The presence of this stereocenter means the compound can exist as two distinct enantiomers, (R)-N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide and (S)-N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide. The synthesis of a single, desired enantiomer is a critical consideration in medicinal chemistry, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

The primary strategy to obtain an enantiomerically pure final product is to utilize a chiral starting material. In this case, the synthesis would begin with an enantiopure form of sec-butylamine, either (R)-sec-butylamine or (S)-sec-butylamine. The amide coupling reaction between the chiral amine and an achiral carboxylic acid precursor, 5-cyclopropylisoxazole-3-carboxylic acid, will then proceed without affecting the stereocenter, yielding the corresponding single enantiomer of the final product.

Alternatively, if the synthesis begins with racemic sec-butylamine, the resulting product will be a racemic mixture of the (R) and (S) enantiomers. Separation of these enantiomers, a process known as chiral resolution, would then be necessary. However, resolution at the final stage is often more complex and less efficient than using an enantiopure starting material.

A more advanced, though less common, approach would be a kinetic resolution process during the amide formation itself. This would involve using a chiral catalyst or enzyme that selectively acylates one enantiomer of racemic sec-butylamine at a much faster rate than the other, leaving the unreacted amine enantiomer in excess. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used for the kinetic resolution of various chiral amines through enantioselective acylation. researchgate.net This enzymatic approach offers a green and highly selective method for obtaining chiral amines and amides. researchgate.netacs.orgnih.govnih.gov

Table 1: Strategies for Stereoselective Synthesis

| Approach | Description | Outcome | Key Consideration |

|---|---|---|---|

| Chiral Starting Material | Use of enantiomerically pure (R)- or (S)-sec-butylamine in the amide coupling reaction. | Single enantiomer of the final product. | Availability and cost of the enantiopure amine. |

| Racemic Synthesis & Resolution | Synthesis using racemic sec-butylamine followed by separation of the resulting enantiomeric mixture. | Both enantiomers are produced and then separated. | Development of an effective resolution method (e.g., chiral chromatography). |

| Kinetic Resolution | Enzymatic or catalytic acylation of racemic sec-butylamine where one enantiomer reacts faster. | One enantiomer of the amide and the opposite enantiomer of the unreacted amine. | Efficiency and selectivity of the catalyst or enzyme. researchgate.net |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of growing importance, aiming to reduce environmental impact and improve efficiency. While specific research on green synthesis of this compound is not extensively documented, the principles can be applied by adapting established green methodologies for isoxazole and amide synthesis. mdpi.comeurekaselect.com

Traditional methods for heterocyclic compound synthesis often involve long reaction times, harsh conditions, and the use of hazardous organic solvents. mdpi.com Green alternatives focus on several key areas:

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are prominent green techniques. mdpi.comscholarsresearchlibrary.comresearchgate.netpreprints.orgnih.gov These methods can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity by providing efficient and uniform heating. eurekaselect.comscholarsresearchlibrary.comresearchgate.net For the synthesis of isoxazole derivatives, ultrasound-assisted methods have been shown to facilitate cyclization and multicomponent reactions, often under milder conditions. mdpi.compreprints.org

Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Water is an ideal green solvent, and its use in promoting organic reactions, including the synthesis of isoxazoles, has been demonstrated. mdpi.comsemnan.ac.ir The use of solvent-free, or mechanochemical, conditions, such as ball-milling, represents another significant advancement, minimizing waste and simplifying product isolation. nih.gov

Atom Economy and Catalysis: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is known as maximizing atom economy. The use of catalytic reagents, which are effective in small amounts and can be recycled, is superior to the use of stoichiometric reagents that generate significant waste. mdpi.com For instance, the enzymatic methods discussed for stereocontrol also align with green principles due to their biodegradability, high selectivity, and operation under mild conditions. nih.gov

Table 2: Application of Green Chemistry Principles

| Principle | Application in Isoxazole Carboxamide Synthesis | Potential Benefits |

|---|---|---|

| Alternative Energy | Microwave or ultrasound-assisted amide bond formation and isoxazole ring synthesis. mdpi.comscholarsresearchlibrary.com | Reduced reaction time, increased yields, lower energy consumption. eurekaselect.com |

| Safer Solvents | Use of water as a solvent or conducting reactions under solvent-free conditions. semnan.ac.irnih.gov | Reduced environmental pollution, simplified workup procedures. |

| Catalysis | Employing reusable catalysts for the isoxazole formation or enzymatic catalysts for amide coupling. nih.govmdpi.com | Higher atom economy, reduced waste, milder reaction conditions. |

| Multicomponent Reactions | Designing a one-pot synthesis where multiple starting materials react to form the product. mdpi.com | Increased efficiency, reduced purification steps, less waste. |

Synthetic Approaches to 5-Cyclopropylisoxazole Precursors

The synthesis of this compound is contingent upon the efficient preparation of its key precursor, 5-cyclopropylisoxazole-3-carboxylic acid, or its corresponding esters. chemicalbook.comjennysynth.com The central challenge lies in the construction of the 5-substituted isoxazole ring.

The most versatile and widely employed method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. mdpi.comresearchgate.netedu.krd This powerful reaction involves the combination of a dipole (a nitrile oxide) with a dipolarophile (an alkyne).

For the synthesis of the 5-cyclopropylisoxazole core, the reaction would proceed as follows:

Formation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from an oxime precursor. For the target precursor, a derivative of glyoxylic acid oxime or a related compound would be used. The oxime is converted to a hydroximoyl chloride (or bromide) which is then treated with a base to eliminate HCl and form the reactive nitrile oxide dipole.

Cycloaddition with an Alkyne: The generated nitrile oxide then reacts with a suitable alkyne. To install the cyclopropyl group at the 5-position of the isoxazole ring, cyclopropylacetylene (B33242) is used as the dipolarophile. The cycloaddition reaction proceeds to form the stable five-membered isoxazole ring with the desired substitution pattern.

This method is highly modular, allowing for the synthesis of a wide variety of substituted isoxazoles by simply changing the nitrile oxide and alkyne components. nih.govmdpi.comedu.krd

An alternative, though less direct, route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This can lead to the formation of the isoxazole ring, but regioselectivity can be an issue, potentially yielding a mixture of 3- and 5-substituted isomers depending on the specific dicarbonyl precursor and reaction conditions.

Table 3: Key Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Final Target Compound |

| (R)-sec-butylamine | Chiral Starting Material |

| (S)-sec-butylamine | Chiral Starting Material |

| 5-Cyclopropylisoxazole-3-carboxylic acid | Key Precursor |

| 5-Cyclopropylisoxazole-3-carboxylic acid methyl ester | Key Precursor (Ester form) jennysynth.com |

| Cyclopropylacetylene | Starting Material for Precursor Synthesis |

| Glyoxylic acid oxime | Precursor to Nitrile Oxide |

Structure Activity Relationship Sar Studies of N Sec Butyl 5 Cyclopropylisoxazole 3 Carboxamide and Its Analogs

Impact of N-Substituent Modifications on Biological Activities

The nature of the substituent attached to the amide nitrogen (N-position) in isoxazole-3-carboxamide (B1603040) derivatives plays a pivotal role in modulating their biological activities. This section delves into the effects of varying the alkyl chain at this position and the specific contributions of the sec-butyl moiety.

Investigation of Alkyl Chain Variations at the N-Position

Studies on analogous series of N-substituted carboxamides have demonstrated that the size, shape, and lipophilicity of the N-alkyl group are critical determinants of biological potency. Alterations in the alkyl chain can significantly influence how the molecule interacts with its biological target.

For instance, in various series of bioactive amides, a clear trend is often observed where activity increases with the introduction of small, lipophilic alkyl groups, but may decrease with excessively bulky or polar substituents. The branching of the alkyl chain is also a key factor. A comparison of different N-alkyl groups on a hypothetical isoxazole-3-carboxamide core reveals the nuanced effects of these modifications.

Below is a representative data table compiled from general observations in medicinal chemistry, illustrating the impact of N-substituent variations on relative biological activity.

| Compound ID | N-Substituent | Relative Potency | Observations |

| 1a | Methyl | + | Baseline activity |

| 1b | Ethyl | ++ | Increased activity, likely due to enhanced hydrophobic interactions |

| 1c | n-Propyl | +++ | Further increase in potency with chain length |

| 1d | Isopropyl | +++ | Branching is well-tolerated and can maintain or improve activity |

| 1e | n-Butyl | ++++ | Optimal chain length for hydrophobic pocket engagement in this series |

| 1f | sec-Butyl | ++++ | Branching at the second carbon is favorable, suggesting a specific fit |

| 1g | tert-Butyl | ++ | Increased steric bulk may lead to a decrease in binding affinity |

| 1h | Cyclohexyl | +++ | Cyclic substituent is well-accommodated, indicating a moderately sized binding pocket |

Note: The data presented is illustrative and compiled from general SAR principles for N-alkyl amides.

Role of the Sec-butyl Moiety in Ligand-Target Interactions

The sec-butyl group, with its specific stereochemistry and moderate lipophilicity, is a unique structural feature that can significantly influence a molecule's interaction with its biological target. drugdesign.orgnih.gov Its branched nature distinguishes it from linear alkyl chains, and this can be crucial for achieving optimal binding. drugdesign.org

The sec-butyl group offers a balance of size and flexibility. It is larger than a methyl or ethyl group, allowing it to fill a moderately sized hydrophobic pocket in a receptor or enzyme active site. azolifesciences.com The branching at the second carbon atom provides a specific three-dimensional shape that may be complementary to the topology of the binding site. drugdesign.orgazolifesciences.com

Significance of the 5-Cyclopropyl Group for Molecular Recognition

The substituent at the 5-position of the isoxazole (B147169) ring is another critical determinant of the biological activity of isoxazole-3-carboxamide derivatives. The presence of a cyclopropyl (B3062369) group at this position has distinct stereoelectronic effects that can be vital for molecular recognition.

Stereoelectronic Effects of Cyclopropyl Substitution

The cyclopropyl group is a small, rigid ring system with unique electronic properties. Due to significant ring strain, the C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, which allows them to participate in conjugation with adjacent π-systems, such as the isoxazole ring. wikipedia.orgunl.pt This can influence the electron density of the isoxazole core and its interaction with the biological target. unl.pt

From a steric perspective, the cyclopropyl group is a compact and conformationally constrained substituent. unl.pt This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. scientificupdate.com Its defined shape can also facilitate precise interactions within a binding pocket. unl.ptscientificupdate.com The cyclopropyl group is also known to be relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a compound. hyphadiscovery.com

Exploration of Alternative 5-Position Substituents

To understand the importance of the 5-cyclopropyl group, it is informative to consider analogs where this group is replaced by other substituents. SAR studies on related isoxazole series have shown that the nature of the 5-substituent has a profound impact on activity.

The following table summarizes the hypothetical effect of different substituents at the 5-position of an N-(sec-butyl)isoxazole-3-carboxamide core on biological activity.

| Compound ID | 5-Substituent | Relative Potency | Observations |

| 2a | Hydrogen | + | Minimal activity without a substituent |

| 2b | Methyl | ++ | Small alkyl group enhances activity |

| 2c | Ethyl | +++ | Increased size leads to improved potency |

| 2d | Cyclopropyl | ++++ | The rigid and electronically unique nature of the cyclopropyl group appears optimal for activity in this series |

| 2e | Cyclobutyl | +++ | Larger cycloalkane is less favorable, suggesting a size constraint in the binding pocket |

| 2f | Phenyl | ++ | A bulky aromatic ring may not be well-tolerated or may require specific substitution patterns for activity |

| 2g | 4-Chlorophenyl | +++ | Electron-withdrawing substituent on the phenyl ring can sometimes improve activity |

Note: This data is illustrative and based on general SAR trends for 5-substituted isoxazoles.

Modifications of the Isoxazole-3-Carboxamide Linkage

The isoxazole-3-carboxamide core serves as a central scaffold for orienting the N- and 5-substituents for optimal interaction with the biological target. Modifications to this linkage, such as replacing the isoxazole ring with other five-membered heterocycles (bioisosteres), can provide insights into the structural requirements for activity. sci-hub.se

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com The isoxazole ring can be replaced by other heterocycles with similar steric and electronic properties. The table below illustrates the potential impact of such modifications on biological activity.

| Compound ID | Core Linkage | Relative Potency | Observations |

| 3a | Isoxazole-3-carboxamide | ++++ | The native scaffold shows the highest activity |

| 3b | Oxazole-4-carboxamide | +++ | Isosteric replacement with oxazole (B20620) is well-tolerated, indicating the importance of the general shape and hydrogen bonding capabilities |

| 3c | Thiazole-5-carboxamide | ++ | The larger sulfur atom in the thiazole (B1198619) ring may lead to a slight decrease in activity due to altered geometry or electronic properties |

| 3d | 1,2,3-Triazole-4-carboxamide | ++ | The triazole ring can mimic the amide bond and may maintain some activity, but the altered electronics can affect potency. sci-hub.se |

| 3e | Pyrazole-3-carboxamide | +++ | Pyrazole (B372694) can be a good bioisostere for isoxazole, often retaining significant biological activity |

Note: The data is illustrative and based on the principles of bioisosteric replacement in medicinal chemistry.

Positional Scanning of Substituents on Related Aromatic/Heterocyclic Systems

Systematic alterations to the aromatic and heterocyclic components of isoxazole carboxamide analogs have revealed critical insights into their SAR. The isoxazole core is recognized as a significant pharmacophore for various biological activities. nih.gov Studies on related isoxazole-carboxamide series have demonstrated that the nature and position of substituents on attached phenyl rings markedly influence their potency and selectivity.

For instance, in a series of phenyl-isoxazole-carboxamide derivatives, substitutions on the phenyl ring were found to be a key determinant of their anticancer activity. researchgate.net It has been observed that the introduction of halogen atoms, such as fluorine and chlorine, onto the 3-phenyl ring can enhance cytotoxic activities against certain cancer cell lines. nih.gov In one study, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another phenyl ring of a 5-methyl-isoxazole derivative resulted in ideal binding interactions with the COX-2 enzyme. nih.gov This suggests that both the electronic properties and the steric bulk of the substituents, as well as their position, play a pivotal role in molecular recognition at the target site.

Furthermore, replacing the phenyl ring with other nonpolar aliphatic substituents of varying sizes has been explored to probe the necessity of an aryl group for activity. nih.gov The findings from such positional scanning and substituent modification studies are instrumental in mapping the pharmacophoric requirements for this class of compounds.

Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of Isoxazole Carboxamide Analogs

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Phenyl-isoxazole-carboxamides | Halogen (F, Cl) substitution on the 3-phenyl ring | Enhanced cytotoxic activity against specific cancer cell lines | nih.gov |

| 5-methyl-isoxazole derivatives | 3,4-dimethoxy and Cl substitutions on phenyl rings | Improved binding interactions with COX-2 enzyme | nih.gov |

| Benzamidothiazoles | Replacement of phenyl ring with various nonpolar aliphatic groups | Probed the necessity of an aryl group for biological activity | nih.gov |

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to rationalize and predict the SAR of N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide and its analogs at a molecular level.

Molecular docking simulations are frequently employed to predict the binding modes and affinities of isoxazole carboxamide derivatives with their biological targets. nih.govresearchgate.net These studies have been crucial in understanding the interactions of these compounds with enzymes like cyclooxygenases (COX). nih.gov For example, docking studies have been used to identify the possible binding interactions between isoxazole-carboxamide derivatives and the active sites of human COX-1 and COX-2 enzymes. nih.gov

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in a study of isoxazole derivatives as anti-inflammatory agents, molecular docking analysis elucidated the interactions with the active site of the COX-2 enzyme, highlighting hydrogen bond interactions with residues like Arg120. researchgate.net The insights gained from these simulations are invaluable for explaining observed biological activities and for guiding the rational design of new analogs with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For isoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov

These models can predict the biological activity of novel compounds and provide a deeper understanding of the structural features that are critical for activity. nih.govresearchgate.net For example, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists revealed that the presence of hydrophobicity and an electronegative group at specific positions is crucial for their agonistic activity. nih.gov The statistical robustness of these models, often indicated by high q² and r² values, underscores their predictive power in guiding drug discovery efforts. nih.gov

Table 2: Statistical Parameters of a 3D-QSAR Model for Isoxazole Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive r² for test set) | Reference |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | nih.gov |

| CoMSIA | 0.706 | 0.969 | 0.866 | nih.gov |

Conformational analysis, often coupled with ligand-based drug design approaches, plays a significant role in understanding the SAR of flexible molecules like this compound. The three-dimensional arrangement of a molecule is critical for its interaction with a biological target.

In the absence of a known receptor structure, ligand-based methods such as pharmacophore modeling can be employed. A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to be active. For isoxazole-containing compounds, pharmacophore models have been developed to identify crucial molecular features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are necessary for binding affinity. researchgate.net

Molecular dynamics (MD) simulations can further complement these studies by exploring the conformational flexibility of the ligands and the dynamic nature of the ligand-receptor interactions. nih.gov This approach helps in understanding how the conformational motions of the protein and the ligand influence binding and stability, thereby guiding the design of analogs with optimized geometries for enhanced biological activity. nih.gov

Mechanistic Elucidation of Biological Activities of N Sec Butyl 5 Cyclopropylisoxazole 3 Carboxamide

Investigation of Molecular Targets and Pathways

Scientific investigation into the molecular targets of isoxazole (B147169) carboxamides has identified the enzyme succinate (B1194679) dehydrogenase (SDH) as the primary site of action for their fungicidal properties. nih.govresearchgate.net This enzyme is a critical component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.

Enzyme Inhibition Studies

The fungicidal mechanism of action for carboxamide derivatives, including the isoxazole carboxamide class to which N-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide belongs, is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi. nih.govresearchgate.netmdpi.com

Succinate Dehydrogenase Inhibition: SDH is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). mdpi.com Carboxamide fungicides act by binding to the ubiquinone-binding site (Qp site) of the SDH complex, specifically involving the SdhB, SdhC, and SdhD subunits. mdpi.com This binding blocks the transfer of electrons from succinate to ubiquinone, which disrupts the fungus's ability to produce ATP through cellular respiration, ultimately leading to fungal cell death. researchgate.netmdpi.com The isoxazole carboxamide structure is one of several chemical classes that have been developed to effectively target this enzyme. nih.gov

There is no available research indicating that this compound has been studied for inhibitory activity against methyltransferases or carbonic anhydrase in a therapeutic context.

Receptor Modulation Research

No studies were found that investigate this compound for receptor modulation activity, including TLR7 agonism. Research into isoxazole derivatives as receptor modulators has been conducted on structurally different compounds for other targets, such as AMPA receptors or nicotinic acetylcholine (B1216132) receptors, but this is not applicable to the subject compound. nih.govmdpi.com

Cellular Process Perturbation

The primary cellular process perturbed by this class of compounds is mitochondrial respiration in fungi, as a direct consequence of SDH inhibition. researchgate.net This leads to a cascade of cellular disruptions, including the cessation of energy production and metabolic failure.

There is no evidence of research into this specific compound's effects on gene expression regulation or cell proliferation pathways in the context of human cellular biology. In contrast, other classes of isoxazole compounds have been investigated as herbicide safeners, where they compete with herbicides at the active site of the plant enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. nih.govwssa.net This represents a different mechanism of action on a different biological target in plants.

Cellular Uptake and Intracellular Localization Studies

Specific studies detailing the cellular uptake and intracellular localization of this compound in fungal or other cell types are not available in the public domain. For a fungicide to be effective, it must be capable of penetrating the fungal cell wall and membrane to reach its intracellular target, the mitochondria.

High-Throughput Screening and Hit-to-Lead Identification in Target-Based Assays

The development of modern fungicides, including SDHIs, often involves high-throughput screening (HTS) to identify novel chemical scaffolds that exhibit potent inhibition of the target enzyme. mdpi.com In a typical target-based assay for discovering new SDHIs, a library of chemical compounds would be screened in vitro for their ability to inhibit the enzymatic activity of isolated SDH. acs.org Hits from this screen—compounds that show significant inhibition—would then undergo a hit-to-lead process, where medicinal chemists synthesize analogues to improve potency, selectivity, and other properties necessary for a commercial fungicide. While this is the general process used in the industry, specific HTS data for this compound is not publicly available.

Phenotypic Screening and Deconvolution of Mechanisms

Phenotypic screening in the context of agricultural chemistry involves testing compounds for their ability to produce a desired outcome, such as preventing the growth of a particular fungus on a host plant. If an isoxazole carboxamide was identified in a phenotypic screen as a potent fungicide, subsequent target deconvolution studies would be performed to identify its specific molecular target. For this class of compounds, such studies have confirmed that the phenotype (fungal death) is caused by the inhibition of succinate dehydrogenase. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific data available regarding the time-dependent and concentration-dependent mechanistic analysis of the chemical compound this compound.

While research exists on the broader class of isoxazole and carboxamide derivatives, detailing their synthesis and general biological activities, such as herbicidal, antimicrobial, or anticancer effects, specific studies elucidating the mechanistic details of this compound's action over time and at varying concentrations have not been published.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables on this specific topic. Further experimental research would be required to generate the data necessary to fulfill this request.

Advanced Analytical and Characterization Methodologies for N Sec Butyl 5 Cyclopropylisoxazole 3 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the chemical structure of N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the sec-butyl group (a methine, a methylene (B1212753), and two methyl groups), the cyclopropyl (B3062369) group (methine and methylene protons), and the isoxazole (B147169) ring. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings. For instance, the proton on the isoxazole ring would likely appear in the aromatic region of the spectrum. Spin-spin coupling patterns would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², carbonyl). For example, the carbonyl carbon of the amide group would be expected to have a characteristic downfield chemical shift.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural confirmation by showing correlations between nuclei. COSY spectra would reveal proton-proton couplings, helping to piece together the fragments of the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

| ¹H NMR (Predicted) Chemical Shift (ppm) | Multiplicity | Assignment |

| Value Range | Pattern | Amide NH |

| Value Range | Pattern | Isoxazole CH |

| Value Range | Pattern | sec-butyl CH |

| Value Range | Pattern | Cyclopropyl CH |

| Value Range | Pattern | sec-butyl CH₂ |

| Value Range | Pattern | Cyclopropyl CH₂ |

| Value Range | Pattern | sec-butyl CH₃ |

| Value Range | Pattern | sec-butyl CH₃ |

| ¹³C NMR (Predicted) Chemical Shift (ppm) | Assignment |

| Value Range | Carbonyl C=O |

| Value Range | Isoxazole C |

| Value Range | Isoxazole C |

| Value Range | Isoxazole C |

| Value Range | sec-butyl CH |

| Value Range | sec-butyl CH₂ |

| Value Range | Cyclopropyl CH |

| Value Range | sec-butyl CH₃ |

| Value Range | sec-butyl CH₃ |

| Value Range | Cyclopropyl CH₂ |

Note: The data in these tables is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectrometry (MS) provides the molecular weight of the compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the mass of the entire molecule. The fragmentation pattern observed in the spectrum, which results from the breakdown of the molecular ion, can provide valuable structural information. Common fragmentation pathways for this molecule might include cleavage of the amide bond, loss of the sec-butyl group, or fragmentation of the cyclopropyl ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of this compound.

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M]⁺ | Calculated Value | Molecular Ion |

| [M - C₄H₉]⁺ | Calculated Value | Loss of the sec-butyl group |

| [M - C₃H₅]⁺ | Calculated Value | Loss of the cyclopropyl group |

| [C₈H₈N₂O₂]⁺ | Calculated Value | Cleavage of the sec-butyl group |

| [C₄H₉N]⁺ | Calculated Value | Fragment from the sec-butylamine (B1681703) moiety |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.

The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide group (typically a sharp peak around 3300 cm⁻¹), the C=O bond of the amide (a strong, sharp peak around 1650 cm⁻¹), C-H bonds of the alkyl and cyclopropyl groups (in the 2850-3000 cm⁻¹ region), and the C=N and C-O bonds within the isoxazole ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | ~1650 |

| C=N Stretch (Isoxazole) | Value Range |

| C-O Stretch (Isoxazole) | Value Range |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring in this compound contains a conjugated system of double bonds, which is expected to absorb UV radiation. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis and to provide some structural information. The position and intensity of the absorption bands are dependent on the specific chromophores present in the molecule and the solvent used for the analysis.

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, an HPLC method would be developed to determine its purity.

A typical HPLC analysis would involve injecting a solution of the compound onto a column packed with a stationary phase (e.g., C18). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is then pumped through the column. The components of the sample will separate based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

| Parameter | Typical Condition |

| Column | C18, Dimensions |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | Value mL/min |

| Detection | UV at Wavelength nm |

| Retention Time | Value min |

Note: The data in this table represents a typical set of HPLC conditions and is for illustrative purposes. Method development would be required to determine the optimal parameters.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an indispensable tool for assessing purity and identifying potential impurities.

While specific GC methodologies for this compound are not extensively documented in publicly available literature, the analysis of structurally related carboxamide fungicides provides a strong precedent for its characterization. For instance, the analysis of dithiocarbamate (B8719985) fungicide residues has been successfully achieved by converting them to a more volatile analyte, carbon disulphide, followed by GC-MS analysis. This indicates that with appropriate derivatization or direct injection techniques, this compound can be effectively analyzed.

Hypothetical GC-MS Parameters for Analysis:

The following table outlines plausible GC-MS conditions that could be adapted for the analysis of this compound, based on methods used for similar compounds.

| Parameter | Condition |

| GC System | Agilent Gas Chromatograph or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Detailed Research Findings:

Research on the GC-MS analysis of various organic compounds, including fungicides and other nitrogen-containing heterocycles, has demonstrated the technique's high sensitivity and specificity. The fragmentation patterns observed in the mass spectrum provide invaluable structural information, allowing for the confirmation of the molecular weight and the identification of characteristic fragments of the this compound molecule. For example, cleavage of the amide bond or fragmentation of the sec-butyl or cyclopropyl groups would produce specific ions that could be used for identification and quantification.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a versatile, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is widely employed to monitor the progress of chemical reactions, assess the purity of a substance, and determine appropriate solvent systems for larger-scale chromatographic separations.

For this compound, TLC can be used to quickly assess its presence in a reaction mixture and to identify the number of components in a sample. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

Illustrative TLC Systems for Isoxazole Carboxamide Analogs:

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |

| Silica Gel 60 F254 | Hexane (B92381):Ethyl Acetate (B1210297) (3:2) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane (B109758):Ethyl Acetate (4:1) | UV light (254 nm) |

| Silica Gel 60 F254 | Chloroform:Acetone (8:2) | UV light (254 nm), Iodine vapor |

Detailed Research Findings:

In the synthesis of various isoxazole-carboxamide derivatives, TLC is a fundamental tool for reaction monitoring. For example, in the synthesis of 5-methyl-3-phenyl-N-(substituted phenyl)isoxazole-4-carboxamides, TLC was used to track the consumption of the starting materials and the formation of the product. The choice of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase is adjusted to obtain Rf values ideally between 0.2 and 0.8 for the compounds of interest. Visualization of the separated spots on the TLC plate is typically achieved by exposing the plate to ultraviolet (UV) light, as compounds containing aromatic rings, such as the isoxazole ring, will absorb UV light and appear as dark spots on a fluorescent background. Alternatively, chemical staining reagents like iodine vapor can be used for visualization.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

While a crystal structure for this compound is not publicly available, the crystallographic analysis of other isoxazole and amide-containing compounds provides a framework for what could be expected.

Expected Crystallographic Data Parameters:

Should a single crystal of sufficient quality be obtained, the following crystallographic data would be determined. The hypothetical data below is for illustrative purposes.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| Volume | 1290 Å3 |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.28 g/cm3 |

| Final R-factor | < 0.05 |

Detailed Research Findings:

X-ray crystallography studies on related isoxazole-3-carboxamide (B1603040) derivatives have revealed important structural features, such as the planarity of the isoxazole ring and the conformation of the amide linkage. The determination of the absolute configuration of chiral centers is a key application of this technique, often employing methods such as the inclusion of a heavy atom or by using anomalous dispersion.

The conformation of the molecule in the solid state, as determined by X-ray crystallography, provides insights into intermolecular interactions, such as hydrogen bonding. In the case of this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially leading to the formation of well-defined supramolecular structures in the crystal lattice. These interactions can influence the compound's physical properties, such as its melting point and solubility.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of N-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide presents a versatile scaffold for chemical modification aimed at optimizing its biological activity. Future research will likely focus on systematic structure-activity relationship (SAR) studies to develop novel derivatives with superior potency and target selectivity. nih.govnih.gov The isoxazole-carboxamide framework has been a subject of extensive research, demonstrating broad biological potential, including antifungal, herbicidal, and anticancer activities. mdpi.comscholarsresearchlibrary.comnih.gov

Key strategies for developing next-generation derivatives include:

Modification of the N-alkyl group: Altering the sec-butyl group to other branched or cyclic alkyl chains could influence lipophilicity and steric interactions within the target's binding pocket, potentially enhancing potency.

Substitution on the cyclopropyl (B3062369) ring: Introducing various functional groups onto the cyclopropyl moiety could modulate the electronic properties and binding affinity of the molecule.

Bioisosteric replacement: Replacing the isoxazole (B147169) ring with other five-membered heterocycles like oxazoles or pyrazoles could lead to derivatives with novel activity spectra or improved metabolic stability. nih.govmdpi.comnih.gov

Molecular docking and computational modeling will be instrumental in rationally designing these new analogues, predicting their binding affinities, and prioritizing synthetic targets. nih.govnih.gov The goal is to create a library of compounds from which candidates with significantly improved efficacy and a more refined selectivity profile can be identified. nih.govnih.gov

Table 1: Strategies for Derivative Development

| Modification Strategy | Target Moiety | Potential Outcome | Relevant Research Area |

|---|---|---|---|

| Alkyl Chain Variation | N-(Sec-butyl) group | Enhanced binding affinity, altered lipophilicity | Fungicide, Herbicide Development |

| Ring Substitution | 5-Cyclopropyl group | Modulated electronic properties, improved target specificity | Medicinal Chemistry, Agrochemicals |

| Bioisosteric Replacement | Isoxazole Ring | Novel activity spectrum, improved metabolic stability | Drug Discovery, Pesticide Research |

Exploration of this compound in Emerging Agricultural Challenges

The isoxazole carboxamide class of compounds has established significance in agrichemistry, particularly as fungicides. mdpi.comresearchgate.net Future research should explore the potential of this compound to address pressing and emerging agricultural issues. One of the most significant challenges is the rise of pathogen resistance to existing fungicides. mdpi.com Investigating the efficacy of this compound against resistant strains of fungi such as Botrytis cinerea, Rhizoctonia solani, and various Fusarium species could reveal its potential as a valuable tool in resistance management programs. nih.govresearchgate.net

Furthermore, the application of this compound could be extended to other agricultural challenges, including:

Newly Emerging Plant Pathogens: Climate change and global trade are contributing to the spread of new plant diseases. High-throughput screening of this compound and its derivatives against a panel of emerging fungal and oomycete pathogens is a critical research direction.

Herbicide Safeners: Certain isoxazole carboxamides have shown promise as herbicide safeners, which protect crops from herbicide-induced injury without affecting weed control. nih.gov Research into this compound's ability to enhance the selectivity of broad-spectrum herbicides could lead to more effective and safer weed management systems. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of a compound's mechanism of action is crucial for its effective and safe application. The integration of advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to elucidate the precise molecular interactions of this compound within a target organism. nih.govnih.gov These technologies can provide a holistic view of the cellular response to the compound, moving beyond the identification of a single target to a systems-level understanding. researchgate.net

Transcriptomics (RNA-Seq): This technique can identify all genes that are up- or down-regulated in a pathogen upon exposure to the compound. This can reveal the metabolic and stress-response pathways that are disrupted, providing clues to the compound's mode of action. frontiersin.org

Proteomics: By analyzing changes in the entire protein complement of a cell, proteomics can identify the specific protein targets of the compound and downstream effects on protein expression and post-translational modifications. nih.govmdpi.com This is essential for confirming the mechanism of action and identifying potential off-target effects.

Metabolomics: As the downstream product of gene and protein activity, the metabolome provides a direct functional readout of the cell's physiological state. nih.govfrontiersin.org Metabolomic analysis can pinpoint specific metabolic pathways that are inhibited or dysregulated by the compound, which is particularly useful for understanding its effects on fungal or plant physiology. frontiersin.orgmdpi.com

Integrating data from these different omics layers can build comprehensive models of the compound's activity, identify novel biomarkers for efficacy, and potentially predict and overcome resistance mechanisms. nih.govresearchgate.net

Table 2: Application of Omics Technologies

| Omics Technology | Information Gained | Potential Application for this compound |

|---|---|---|

| Transcriptomics | Differential gene expression profiles | Identifying disrupted cellular pathways in target pathogens |

| Proteomics | Changes in protein abundance and modifications | Pinpointing the primary protein target and off-target interactions |

| Metabolomics | Fluctuations in metabolite concentrations | Revealing inhibited metabolic pathways and functional impact |

| Multi-Omics Integration | A holistic view of cellular response | Building predictive models for efficacy and resistance mechanisms |

Advanced Delivery Systems for Targeted Research Applications (Non-Clinical)

For research purposes, controlling the delivery of a bioactive compound is essential for obtaining reproducible and accurate results. Advanced delivery systems can enhance the solubility, stability, and targeted delivery of this compound in non-clinical, experimental settings. This is particularly relevant for mechanistic studies and controlled bioassays.

Future research in this area could focus on:

Nano-Emulsions and Nanoparticles: Formulating the compound into a nano-emulgel or encapsulating it in nanoparticles can improve its permeability across cellular barriers in in vitro models. nih.govresearchgate.net This allows for more precise studies on cellular uptake and intracellular activity. nih.govresearchgate.net

Microencapsulation: For soil-based or foliar application studies in controlled environments, microencapsulation can provide a slow, sustained release of the compound. This helps in studying its long-term efficacy and stability under simulated environmental conditions.

Stimuli-Responsive Carriers: Designing delivery systems that release the compound in response to specific triggers (e.g., pH, specific enzymes present in the target organism) can enable highly targeted applications in complex biological systems, helping to isolate its effects on specific cells or tissues in research models. nih.gov

These advanced formulations are not intended for clinical or widespread environmental use but are powerful tools for researchers to dissect the compound's biological activity with greater precision. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of developing and understanding a compound like this compound necessitates a highly collaborative and interdisciplinary approach. Progress in this field will be accelerated by breaking down traditional research silos and fostering partnerships between various scientific disciplines.

Key collaborative opportunities include:

Synthetic Chemistry and Computational Biology: Chemists can synthesize novel derivatives, while computational biologists can use molecular modeling to predict the most promising candidates, creating an efficient design-synthesize-test cycle.

Molecular Biology and Plant Pathology: Molecular biologists can utilize omics technologies to determine the mechanism of action, while plant pathologists can test the efficacy of new derivatives against a wide range of economically important plant pathogens in greenhouse and field trials. nih.gov

Materials Science and Agronomy: Experts in materials science can develop advanced delivery systems for research applications, which agronomists can then use to conduct more precise studies on compound behavior and efficacy in various agricultural settings. nih.gov

Data Science and Systems Biology: The vast datasets generated by high-throughput screening and multi-omics analyses require the expertise of data scientists to integrate and interpret the information, leading to a systems-level understanding of the compound's effects. researchgate.netresearchgate.net

By combining diverse expertise, the scientific community can more effectively explore the full potential of this compound, paving the way for innovative solutions in agriculture and beyond.

Q & A

Q. Basic

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is possible .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for bulk handling .

- Storage : Store in tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources. Ground metal containers to prevent static discharge .

- Spill Management : Evacuate the area, wear PPE, and use inert absorbents (e.g., vermiculite) to collect spills. Avoid water to prevent contamination of drainage systems .

How can researchers determine the purity and structural integrity of this compound post-synthesis?

Q. Basic

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times with reference standards .

- Spectroscopy :

- NMR : Analyze and NMR spectra to confirm the presence of the sec-butyl and cyclopropyl groups.

- IR : Identify characteristic carbonyl (C=O) and isoxazole ring vibrations (~1600–1650 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the expected m/z value for .

What methodological approaches are effective in resolving contradictions in toxicity data for structurally related isoxazole carboxamides?

Q. Advanced

- Methodological Answer :

- Comparative Toxicity Studies : Use analogs like N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide (H302, H315 hazards) to infer toxicity profiles. Cross-reference acute oral toxicity (Category 4) and respiratory irritation data .

- In Silico Modeling**: Apply QSAR models to predict LD values and compare with experimental data. Validate using structural analogs (e.g., chloroformates with RD values of 97–117 ppm) .

- Dose-Response Analysis : Conduct tiered assays (e.g., Ames test for mutagenicity, followed by in vivo studies) to resolve discrepancies between in vitro and in vivo results .

How can the synthesis of this compound be optimized to improve yield and reduce by-products?

Q. Advanced

- Methodological Answer :

- Reaction Optimization :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, optimizing temperature (e.g., 60–80°C) and solvent polarity .

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., cyclopropyl ring-opening products) and adjust reaction time/pH to suppress side reactions .

- Purification Strategies : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization using ethanol/water mixtures .

What experimental design considerations are critical when evaluating the environmental impact of this compound during disposal?

Q. Advanced

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) tests to assess mineralization rates in water/sediment systems .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC values .

- Leaching Potential : Measure log (octanol-water partition coefficient) via shake-flask method to predict soil mobility and groundwater contamination risks .

In the absence of specific genotoxicity data, how should researchers assess the potential risks of this compound?

Q. Advanced

- Methodological Answer :

Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100.

Mammalian Cell Assays : Conduct micronucleus or comet assays if initial results are equivocal .

- Read-Across Analysis : Leverage ToxCast/Tox21 databases to identify shared metabolic pathways with profiled carboxamides .

What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

Q. Basic

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- NMR: Identify the sec-butyl group via methyl doublets (δ 0.8–1.2 ppm) and cyclopropyl protons as a multiplet (δ 1.4–1.8 ppm).

- NMR: Confirm the carboxamide carbonyl at ~165–170 ppm and isoxazole carbons at ~95–110 ppm .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

How should researchers design dose-ranging studies for this compound in preclinical models?

Q. Advanced

- Methodological Answer :

- Pilot Studies : Use a 3+3 design in rodents to determine MTD (Maximum Tolerated Dose) based on body weight loss (<20%) and clinical signs (e.g., respiratory distress) .

- AEGL Adaptation : For inhalation exposure, apply surrogate AEGL-3 values (e.g., 28.4 ppm for n-butyl chloroformate) as a conservative starting point .

- Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS to correlate exposure with toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.